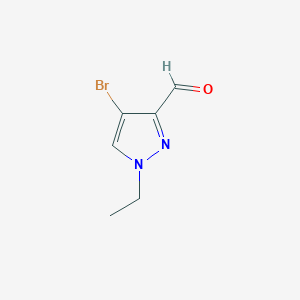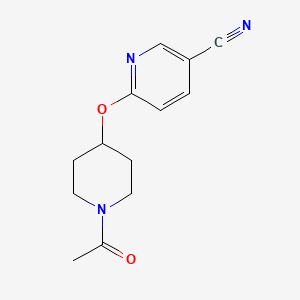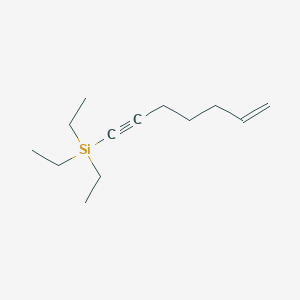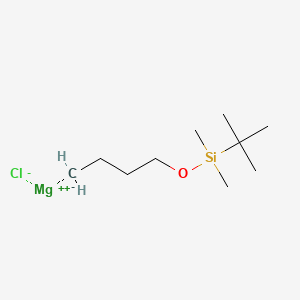
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde in an appropriate solvent (e.g., dichloromethane).
- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.
- Reflux the mixture until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar bromination reactions on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-bromo-1-ethyl-1H-pyrazole-3-methanol.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
1-ethyl-1H-pyrazole-3-carbaldehyde: The non-brominated analog of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde.
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .
Eigenschaften
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINZLHOAKPHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)

![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)
![2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2546312.png)
![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2546328.png)
